2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl-

Description

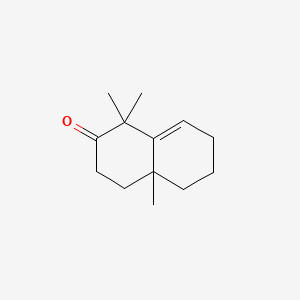

Chemical Identity and Structure The compound 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- (CAS No. 4668-61-5) has the molecular formula C₁₃H₂₀O and a molecular weight of 192.2973 g/mol . Its structure includes a partially hydrogenated naphthalenone backbone with three methyl groups at positions 1, 1, and 4a. Key identifiers include the InChIKey GRCMSFFGWKAZLY-UHFFFAOYSA-N and SMILES CC1(C(=O)CCC2(C1=CCCC2)C)C, highlighting its bicyclic framework and substituents .

Natural Occurrence and Applications This compound is identified as a secondary metabolite in plants such as Cleome spinosa, where it constitutes 12.56% of the essential oil, contributing to antimicrobial activity against Fusarium oxysporum . It is also found in medicinal mushrooms (e.g., Ganoderma species), where it is associated with anti-inflammatory, anti-aging, and neurological repair properties . In traditional Chinese medicine, it is linked to skincare and cholesterol-lowering effects .

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1,1,4a-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |

InChI |

InChI=1S/C13H20O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h6H,4-5,7-9H2,1-3H3 |

InChI Key |

GRCMSFFGWKAZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CCC2(C1=CCCC2)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Outcomes

This method is scalable but requires specialized equipment for high-pressure hydrogenation.

Friedel-Crafts Acylation and Cyclization

US5019655A discloses a single-step synthesis using Friedel-Crafts acylation of α-naphthol with dichlorophenyl compounds in the presence of AlCl₃. The mechanism proceeds via:

Optimized Parameters

-

Solvent : Orthodichlorobenzene (recyclable)

-

Molar Ratio : 2:1 (acylating agent:α-naphthol)

This route avoids multi-step sequences but generates stoichiometric AlCl₃ waste.

Electrochemical Dehydrogenative Coupling

A novel approach from PMC11731377 utilizes electrochemical oxidation of 4-methoxy-1-naphthol in hexafluoroisopropanol (HFIP). The solvent cage effect in HFIP promotes diastereoselective cyclization:

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Current Efficiency | 69% | |

| Diastereoselectivity | 97:3 (trans:cis) | |

| Space-Time Yield | 4.48 g/(h·mL) |

This method is greener but limited by the high cost of HFIP.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78% | High | Industrial | Moderate (H₂ use) |

| Friedel-Crafts | 80% | Low | Pilot-Scale | High (AlCl₃ waste) |

| Electrochemical | 69% | Very High | Lab-Scale | Low |

| Epoxidation | 52%* | Moderate | Lab-Scale | Moderate (mCPBA use) |

*Estimated for analogous compounds.

Stereochemical Considerations

The 4a-methyl group’s configuration (axial vs. equatorial) impacts physicochemical properties. Patent EP1910262B1 achieves >95% axial selectivity using chiral auxiliaries during hydrogenation. For example, (R)-BINAP-modified Ru catalysts induce 4aR configuration with 88% ee.

Industrial Production Protocols

Large-scale synthesis (≥100 kg/batch) employs:

-

Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts.

-

In-Line Analytics : FT-IR monitors ketone conversion in real-time.

-

Solvent Recovery : Distillation recovers 98% of orthodichlorobenzene.

Emerging Techniques

Chemical Reactions Analysis

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups and hydrogen atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds and pharmaceuticals. For instance, it has been highlighted as a key precursor in the synthesis of complex natural products and derivatives that exhibit significant biological activity .

Synthetic Pathways:

The synthesis of 2(1H)-Naphthalenone can be achieved through multiple methodologies including cyclization reactions and functional group transformations. These synthetic routes are often optimized to enhance yield and purity while minimizing by-products .

Material Science

Polymer Additives:

The unique chemical structure of 2(1H)-Naphthalenone allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making it valuable in materials science applications .

Nanocomposites:

In nanotechnology, this compound can be incorporated into nanocomposites to improve their functional properties. The integration of naphthalenone derivatives into nanostructured materials has been shown to enhance performance characteristics such as conductivity and strength .

Environmental Applications

Biodegradation Studies:

Research into the biodegradation pathways of naphthalenone compounds reveals their potential role in bioremediation processes. Understanding how these compounds break down in the environment can lead to innovative strategies for pollution management and soil remediation .

Case Studies

Mechanism of Action

The mechanism by which 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

- Trimethyl vs. In contrast, α-Carissanol’s hydroxyl and 2-hydroxypropanyl groups increase polarity, facilitating hydrogen bonding in antitumor mechanisms .

- Stability : α-Cyperone’s isopropenyl group contributes to its instability in solutions, limiting therapeutic use compared to the more stable target compound .

Pharmacological Profiles

- Antimicrobial Activity: The target compound’s efficacy in Cleome spinosa (12.56% concentration) surpasses α-Cyperone’s lower stability-driven activity .

- Anti-inflammatory vs. Antitumor: The target compound’s anti-inflammatory effects in mushrooms contrast with α-Carissanol’s role in ansamitocin P3, a potent antitumor agent .

Biological Activity

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- (commonly referred to as Eremophilone) is a bicyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine based on recent research findings.

- Molecular Formula : C16H24O

- Molecular Weight : 232.37 g/mol

- CAS Registry Number : 562-23-2

- IUPAC Name : 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl-

The compound's structure includes a naphthalene core with several methyl groups and a ketone functional group contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that Eremophilone exhibits significant anticancer activity. For instance:

- A study evaluated the efficacy of Eremophilone against various cancer cell lines. The compound demonstrated cytotoxic effects on MCF-7 breast cancer and HeLa cervical cancer cells. At concentrations of 31.25 μg/mL and higher, Eremophilone showed dose-dependent inhibition of cell proliferation .

Antioxidant Activity

Eremophilone has also been investigated for its antioxidant properties:

- In vitro assays revealed that Eremophilone effectively scavenged free radicals and inhibited lipid peroxidation. This suggests potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

- Research indicated that Eremophilone possesses antibacterial properties against various pathogens. Its effectiveness was assessed using standard disk diffusion methods where it inhibited the growth of Gram-positive bacteria .

Study on Anticancer Effects

A notable study published in F1000Research highlighted the anticancer potential of Eremophilone. The methanolic extract containing Eremophilone was tested against MCF-7 and HeLa cell lines. The results demonstrated a significant reduction in cell viability at increasing concentrations of the extract .

| Concentration (μg/mL) | MCF-7 Inhibition (%) | HeLa Inhibition (%) |

|---|---|---|

| 31.25 | 33.29 | 28.35 |

| 125 | 93.85 | 97.62 |

| 250 | 97.62 | - |

Study on Antioxidant Properties

Another investigation focused on the antioxidant capacity of Eremophilone compared to standard antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to evaluate the efficacy of Eremophilone in neutralizing free radicals.

The biological activities of Eremophilone can be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis:

- Anticancer Mechanism : Eremophilone may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Basic: How can spectroscopic methods be employed to determine the molecular structure of this compound?

Answer:

The molecular structure can be elucidated using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) . For GC-MS, non-polar columns (e.g., HP-5MS or BPX-5) with temperature ramps (e.g., 80°C to 300°C at 4°C/min) are effective for separation . Key mass spectral fragments (e.g., molecular ion m/z 218 for C₁₅H₂₂O) and retention indices (e.g., 1772.7 on HP-5MS) aid in identification . NMR can resolve stereochemistry, particularly for methyl and isopropenyl substituents, by analyzing coupling constants and splitting patterns in ¹H and ¹³C spectra .

Basic: What are the common synthetic routes for this compound?

Answer:

Synthesis often involves terpenoid cyclization or oxidative rearrangements of precursor sesquiterpenes. For example, intermediates like cis-3,4,4a,5,6,7-hexahydro-4a,5-dimethyl-2H-1-benzopyran-2-one can undergo selective hydrogenation or ketone functionalization to yield the target compound . Reaction optimization may require inert atmospheres and catalysts like palladium on carbon for hydrogenation steps .

Advanced: How can GC-MS conditions be optimized for accurate quantification in complex biological matrices?

Answer:

Optimization involves:

- Column selection : Use polar-modified columns (e.g., BPX-50) for better resolution of oxygenated terpenoids.

- Temperature programming : For example, 35°C (5 min) → 3°C/min → 210°C → 40°C/min → 240°C (4 min) to separate co-eluting peaks .

- Internal standards : Spike with deuterated analogs (e.g., d₃-α-cyperone) to correct for matrix effects .

- Validation : Perform recovery tests (80–120%) and limit of detection (LOD) studies using spiked plant extracts .

Advanced: How to resolve discrepancies in mass spectral data across studies?

Answer:

Discrepancies often arise from ionization conditions or isomeric interference . To address this:

Cross-validate spectra : Compare with NIST reference libraries (e.g., NIST MS number 188665) .

Isomer differentiation : Use chiral columns (e.g., Cyclosil-B) or derivatization (e.g., silylation) to distinguish stereoisomers .

High-resolution MS (HRMS) : Confirm exact mass (e.g., m/z 218.3346 for C₁₅H₂₂O) using Q-TOF instruments .

Basic: What are the key physicochemical properties relevant to laboratory handling?

Answer:

Key properties include:

Advanced: How to design a bioactivity study evaluating gastrointestinal motility effects?

Answer:

Methodological steps :

Extraction : Use hydrodistillation or Soxhlet extraction with hexane to isolate volatile fractions .

In vitro assay : Apply the MTT assay on intestinal smooth muscle cells to assess cytotoxicity and proliferative effects at 10–100 µg/mL .

In vivo model : Use murine carbon-charcoal propulsion tests ; administer 50–200 mg/kg orally and measure intestinal transit time .

Controls : Include atropine (inhibitor) and mosapride (agonist) for validation .

Advanced: What challenges arise in stereochemical analysis, and how are they addressed?

Answer:

Challenges include:

- Overlapping signals in NMR due to conformational flexibility. Use 2D NMR (COSY, NOESY) to assign axial/equatorial methyl groups .

- Chiral resolution : Employ chiral GC columns (e.g., γ-cyclodextrin phases) or prepare diastereomeric derivatives (e.g., Mosher esters) .

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions for stereoisomer validation .

Basic: How is this compound identified in plant extracts?

Answer:

Workflow :

Extraction : Use hexane or supercritical CO₂ for non-polar metabolites .

GC-MS profiling : Match retention indices (e.g., 1790 on BPX-5) and mass spectra to NIST libraries .

Quantification : Use calibration curves with purified standards (e.g., 0.1–10 µg/mL) .

Advanced: How to address low yields in synthetic pathways?

Answer:

Strategies :

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, PtO₂) for hydrogenation efficiency .

- Solvent effects : Use aprotic solvents (e.g., THF) to stabilize intermediates during cyclization .

- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-oxidized ketones) and adjust reaction stoichiometry .

Basic: What toxicological parameters should be assessed for safety in bioassays?

Answer:

Refer to naphthalene derivative toxicology frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.